Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
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Overview
Description
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a chemical compound with the molecular formula C9H10N2O3.
Preparation Methods
The synthesis of Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an oxazine precursor, followed by methylation and carboxylation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can be compared with other similar compounds such as:
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C24H22ClFN4O6 |
---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
acetic acid;1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H18ClFN4O4.C2H4O2/c23-15-7-12(1-2-16(15)24)27-22-14-8-18(28-20(29)3-4-21(28)30)19(9-17(14)25-11-26-22)32-13-5-6-31-10-13;1-2(3)4/h1-2,7-9,11,13H,3-6,10H2,(H,25,26,27);1H3,(H,3,4)/t13-;/m0./s1 |
InChI Key |
IJRGRJSFOXNGQM-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(=O)O.C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N5C(=O)CCC5=O |
Canonical SMILES |
CC(=O)O.C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N5C(=O)CCC5=O |
Origin of Product |
United States |
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